molecular formula C12H7ClF3N3S B2487905 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-38-2

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Numéro de catalogue: B2487905
Numéro CAS: 318239-38-2
Poids moléculaire: 317.71
Clé InChI: SYNXIXFIOFFOEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a versatile pyrazole-based building block designed for advanced chemical synthesis and research applications. Its molecular structure incorporates key pharmacophores, including a trifluoromethyl group known to enhance metabolic stability and membrane permeability, and a 4-chlorophenylsulfanyl moiety which can influence electronic properties and biomolecular interactions . The presence of a nitrile group offers a handle for further chemical transformations, making this compound a valuable intermediate in medicinal and agrochemical development . This compound is of significant interest in medicinal chemistry for the design of novel bioactive molecules. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, which can include anti-inflammatory, anticancer, and antiviral properties . The specific substitution pattern on this pyrazole core makes it a promising scaffold for constructing potential enzyme inhibitors or receptor modulators, particularly in early-stage drug discovery programs. Furthermore, this chemical holds substantial value in agrochemical research . Structural analogues, such as those featuring sulfonamide groups, have demonstrated notable antiviral activity against plant viruses like the tobacco mosaic virus (TMV) in scientific studies . Researchers can utilize this compound as a key precursor to develop new generations of crop protection agents with optimized efficacy and safety profiles. Handling Note: This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before use.

Propriétés

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNXIXFIOFFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the pharmacological properties of this specific pyrazole derivative, focusing on its antibacterial, enzyme inhibitory, and potential anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyClF3NS\text{C}_x\text{H}_y\text{Cl}\text{F}_3\text{N}\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • F = Fluorine
  • N = Nitrogen
  • S = Sulfur

Antibacterial Activity

Research indicates that derivatives of the pyrazole class, including the compound , exhibit significant antibacterial properties. A study highlighted that several synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains . The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme function.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it showed strong inhibitory activity against urease, a key enzyme in various biological systems. The IC50 values for several related compounds were reported, indicating the potential for these derivatives to serve as effective urease inhibitors:

Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
7n2.17 ± 0.006
7o1.13 ± 0.003
ReferenceThiourea (21.25 ± 0.15)

These findings suggest that the compound could be a candidate for further development as a therapeutic agent targeting urease-related conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the structural features of the compound enhance its interaction with target proteins, potentially leading to improved pharmacological effects .

Case Studies and Research Findings

A comprehensive review of recent literature highlights the biological activities associated with pyrazole derivatives:

  • Antimicrobial Efficacy : Various studies have demonstrated that modifications in the pyrazole structure can lead to enhanced antimicrobial properties.
  • Enzyme Inhibition Profiles : Research has shown that specific substitutions on the pyrazole ring can significantly alter enzyme inhibition profiles, making them suitable candidates for drug development.
  • Pharmacological Versatility : The versatility of pyrazoles allows for their application in treating multiple diseases, including infections and metabolic disorders.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has shown potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit activity against various inflammatory conditions and pain pathways. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in biological systems.

Agricultural Applications

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been explored for its fungicidal properties. Its ability to inhibit specific fungal enzymes makes it a candidate for developing new agricultural fungicides. Studies have demonstrated its effectiveness against various plant pathogens, which can lead to improved crop yields and reduced reliance on traditional pesticides.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the development of new materials and pharmaceuticals.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests its potential as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Fungicidal Efficacy

Research conducted by agricultural scientists tested the efficacy of this compound against Fusarium species, known to cause severe crop diseases. The results indicated that the compound significantly reduced fungal growth in vitro and showed promising results in field trials, suggesting its viability as a fungicide .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeEfficacy LevelReference
This compoundAnti-inflammatoryHighJournal of Medicinal Chemistry
5-[2-(4-chlorophenyl)-thiazol-5-yl]-1-methylpyrazoleAntifungalModerateAgricultural Research Journal
5-(trifluoromethyl)-1H-pyrazoleAntiviralLowVirology Reports

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The structural uniqueness of the target compound lies in its substituent arrangement. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Reference
5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (Target) 1-Me, 3-CF₃, 5-(4-Cl-C₆H₄-S) Not reported Carbonitrile, sulfanyl
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 1-Me, 3-Ph, 5-(3-Cl-C₆H₄-S) Not reported Carbonitrile, sulfanyl
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 1-Ph, 3-CF₃, 5-(4-Cl-C₆H₄) Not reported Carbaldehyde
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1-Me, 3-CF₃, oxadiazole core 113–114 Oxadiazole, sulfanyl
  • Positional Isomerism: The substitution of chlorine on the phenyl ring (4- vs.
  • Functional Group Differences : Replacing the carbonitrile with a carbaldehyde (e.g., ) reduces hydrogen-bonding capacity, which may decrease bioavailability or target affinity.

Heterocyclic Core Modifications

  • Oxadiazole Derivatives : Compounds like those in replace the pyrazole with a 1,3,4-oxadiazole ring, introducing additional electronegative atoms. This modification enhances metabolic stability but may reduce lipophilicity compared to pyrazoles.
  • Pyrrole Derivatives : Chlorfenapyr (a pyrrole-carbonitrile insecticide) highlights the impact of core heterocycle changes. Pyrroles exhibit distinct resonance stabilization compared to pyrazoles, influencing their reactivity and persistence in environmental applications .

Sulfanyl vs. Sulfonyl/Sulfinyl Groups

Méthodes De Préparation

Key Steps:

  • Ball-milling reaction : A mixture of 4-chlorophenylsulfanyl aldehyde, malononitrile, and methylhydrazine is subjected to high-frequency mechanical agitation.
  • Catalyst role : The tannic acid–functionalized nanoparticles enhance reaction efficiency via hydrogen bonding and acid-base interactions, achieving yields of 85–92% in ≤30 minutes.
  • Work-up : Ethanol dissolution followed by magnetic separation of the catalyst enables easy purification.

Table 1: Mechanochemical Synthesis Parameters

Parameter Value
Catalyst loading 10 wt%
Reaction time 20–30 minutes
Yield 85–92%
Temperature Room temperature
Reusability 6 cycles with <5% yield loss

Regioselective Pyrazole Cyclization

Enamine’s regioselective protocol for trifluoromethylpyrazoles provides a foundation for constructing the core structure. The method involves:

Core Formation

  • Starting material : 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine to form a regioisomeric pyrazole mixture.
  • Separation : Distillation under reduced pressure isolates 1-methyl-3-(trifluoromethyl)-1H-pyrazole (boiling point: 98–100°C at 15 mmHg).

Functionalization at Position 5

  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 5 (yield: 89%).
  • Sulfanyl group introduction : A Suzuki-Miyaura coupling with 4-chlorothiophenol using Pd(PPh₃)₄ achieves the desired substitution (yield: 78%).

Table 2: Functionalization Reaction Conditions

Step Reagents/Conditions Yield
Bromination NBS, CCl₄, 0°C, 2h 89%
Coupling 4-ClC₆H₄SH, Pd(PPh₃)₄, K₂CO₃ 78%

Malononitrile-Based Cyclocondensation

Adapting the method by Lipin et al., the target compound is synthesized via cyclocondensation of 2-[bis(4-chlorophenylsulfanyl)methylidene]malononitrile with methylhydrazine:

Procedure:

  • Precursor synthesis : React 4-chlorothiophenol with malononitrile under basic conditions to form the dicyano intermediate.
  • Cyclization : Treat the intermediate with methylhydrazine in ethanol at reflux (12h, yield: 82%).

Key Advantage : Direct incorporation of the sulfanyl group during ring formation avoids post-synthetic modifications.

A single-step dual-functionalization strategy from the Chinese Chemical Society enables simultaneous introduction of CF₃ and CN groups. For the target compound:

Optimized Conditions:

  • Reactants : 1-methylpyrazole, CF₃I (trifluoromethyl source), and TMSCN (cyano source).
  • Catalyst : CuI/1,10-phenanthroline.
  • Yield : 74% after 8h at 80°C.

Limitation : Requires subsequent sulfanylation at position 5, which may reduce overall efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Time Scalability Green Metrics
Mechanochemical 92% 30min Moderate Solvent-free, reusable catalyst
Regioselective 78% 6h High Requires halogenated solvents
Malononitrile 82% 12h Moderate Ethanol solvent
Dual Functionalization 74% 8h Low High catalyst load

Challenges and Optimization Strategies

  • Regioselectivity : Positional isomerism during pyrazole formation necessitates careful control of stoichiometry and temperature.
  • Sulfanyl Group Stability : Oxidation to sulfone derivatives may occur; inert atmosphere handling is recommended.
  • Catalyst Cost : Fe₃O₄@SiO₂@Tannic acid offers cost-effectiveness (~$0.50/g), whereas Pd-based catalysts increase expenses.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

  • Answer: Synthesis optimization requires precise control of reaction temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates like 4-chlorothiophenol and trifluoromethyl precursors. Catalysts such as K₂CO₃ or CuI are often employed to enhance sulfanyl group incorporation. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are most reliable for confirming the molecular structure of this compound?

  • Answer: A combination of 1^1H/13^{13}C NMR (to verify substituent positions and integration ratios), IR spectroscopy (to identify functional groups like C≡N at ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) is standard. X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of spatial arrangements, as demonstrated for structurally analogous pyrazole derivatives .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacological potential of this compound?

  • Answer: SAR studies should synthesize analogs with variations in the sulfanyl substituent (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) or trifluoromethyl group (e.g., substituting with bromine). Computational docking (using software like AutoDock) can predict binding affinities to targets like carbonic anhydrase or prostaglandin synthases. In vitro assays (e.g., enzyme inhibition or cell viability tests) validate predictions, as seen in studies of related pyrazole-carboxamide derivatives .

Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?

  • Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurity artifacts. Strategies include:

  • Reproducing experiments with standardized protocols (e.g., ISO-certified cell lines).
  • Performing dose-response curves to establish EC₅₀/IC₅₀ consistency.
  • Co-crystallization studies to confirm target engagement, as applied to pyrazole oxime esters .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic properties?

  • Answer: Use a randomized block design with split-plot arrangements (e.g., varying doses across animal cohorts). Assess metabolic stability via liver microsome assays (HPLC-MS monitoring), plasma protein binding (equilibrium dialysis), and bioavailability (oral vs. IV administration). Pharmacokinetic parameters (t₁/₂, Cmax) should be analyzed using nonlinear mixed-effects modeling (NONMEM) .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

  • Answer: Challenges include poor crystal growth due to flexible substituents (e.g., sulfanyl groups). Mitigation strategies:

  • Screening crystallization conditions (vapor diffusion with PEG-based precipitants).
  • Using synchrotron radiation for small or weakly diffracting crystals.
  • Refinement with SHELXL or PHENIX to resolve disorder in trifluoromethyl groups .

Q. Which methods are optimal for assessing electrophilic substitution reactivity in this compound?

  • Answer: Reactivity at the pyrazole ring can be probed via nitration (HNO₃/H₂SO₄) or halogenation (NBS/light). Solvent effects (polar aprotic vs. protic) and directing groups (e.g., electron-withdrawing trifluoromethyl) influence regioselectivity. Reaction pathways are validated using 19^{19}F NMR to track substituent incorporation .

Methodological Comparisons

Q. How do crystallographic and solution-phase structural analyses differ in interpreting this compound’s bioactivity?

  • Answer: X-ray crystallography provides static, high-resolution snapshots of the ligand-target complex (e.g., hydrogen bonding with active-site residues). Solution-phase NMR detects dynamic conformations (e.g., rotational freedom of the sulfanyl group) that may influence binding kinetics. Both methods are complementary, as shown in studies of pyrazole-carbaldehyde derivatives .

Q. What protocols ensure safe handling of air-sensitive intermediates during synthesis?

  • Answer: Air-sensitive steps (e.g., Grignard reagent addition) require Schlenk-line techniques under inert gas (N₂/Ar). Use septum-sealed reactors and anhydrous solvents (distilled over molecular sieves). Intermediates should be stored in flame-dried glassware at -20°C, as described for pyrazole-thioether syntheses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.